molecular formula C9H14O3 B1426638 1,9-Dioxaspiro[5.5]undecan-4-one CAS No. 1330756-23-4

1,9-Dioxaspiro[5.5]undecan-4-one

Cat. No.: B1426638
CAS No.: 1330756-23-4
M. Wt: 170.21 g/mol
InChI Key: KJJVDZGTYFEALW-UHFFFAOYSA-N
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Description

1,9-Dioxaspiro[5.5]undecan-4-one is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol. It is a cyclic compound featuring a spiro structure, which means it has two rings that share a single atom. This compound is of interest in various scientific research applications due to its unique structural properties.

Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJVDZGTYFEALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,9-Dioxaspiro[5.5]undecan-4-one can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable diol precursor with a ketone under acidic conditions. The reaction typically requires a strong acid catalyst, such as p-toluenesulfonic acid, and heating to promote the formation of the spiro structure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,9-Dioxaspiro[5.5]undecan-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Structural Characteristics

1,9-Dioxaspiro[5.5]undecan-4-one has the molecular formula C9H14O3C_9H_{14}O_3 and a molecular weight of approximately 170.21 g/mol. Its distinctive spirocyclic structure includes two oxygen atoms integrated into the framework, enhancing its reactivity and potential interactions with biological targets.

Scientific Research Applications

This compound has several notable applications:

Chemistry

  • Building Block in Organic Synthesis : It serves as a key intermediate in constructing complex molecular architectures.

Biology

  • Biochemical Probes : The compound is investigated for its ability to interact with specific cellular targets, aiding in the study of biochemical pathways.

Medicine

  • Therapeutic Potential : Research highlights its antimicrobial and anticancer properties, making it a candidate for drug development.

Industry

  • Material Development : Its unique structural properties contribute to advancements in materials science and chemical products.

The biological activity of this compound has been explored in various studies:

Antimicrobial Properties

In vitro studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These results suggest its viability as an antibacterial agent.

Anticancer Activity

Research investigating its effects on cancer cell lines indicates that treatment with this compound leads to a significant reduction in cell viability:

Cell LineTreatment DurationEffect on Viability
MCF-748 hoursInduction of apoptosis observed

This mechanism appears to involve mitochondrial pathways leading to programmed cell death.

Study on Anticancer Effects

A study focused on MCF-7 breast cancer cells showed that treatment with this compound resulted in decreased cell viability and induced apoptosis through caspase activation pathways.

Antimicrobial Screening

Another investigation tested the compound against Staphylococcus aureus and Escherichia coli, confirming its antibacterial potential through MIC values of 8 µg/mL and 16 µg/mL respectively.

Mechanism of Action

The mechanism by which 1,9-Dioxaspiro[5.5]undecan-4-one exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

  • 1,5-Dioxaspiro[5.5]undecane

  • 1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride

  • Cyclohexanone, 2,2-dimethyl-1,3-propanediol ketal

1,9-Dioxaspiro[5

Biological Activity

1,9-Dioxaspiro[5.5]undecan-4-one is a spirocyclic compound that has garnered attention in the fields of organic chemistry and medicinal biology due to its unique structural attributes and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, applications, and comparative analysis with similar compounds.

Structural Characteristics

This compound features a distinctive spirocyclic structure characterized by two oxygen atoms integrated into the spiro framework. Its molecular formula is C9H14O4C_9H_{14}O_4, with a molecular weight of approximately 174.21 g/mol. The presence of the dioxaspiro structure enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It appears to modulate specific biochemical pathways involved in cell proliferation and apoptosis. Preliminary studies indicate that it may inhibit tumor growth in certain cancer cell lines, although further research is necessary to elucidate the underlying mechanisms .

Insecticidal Applications

Interestingly, compounds related to this compound have been utilized in pest control as pheromones for attracting specific insect populations. This application highlights its potential role in agricultural settings for managing pest species through environmentally friendly means .

The mechanism of action for this compound involves interactions with various molecular targets including enzymes and receptors. These interactions can lead to modulation of enzymatic activities and influence cellular signaling pathways.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
1,8-Dioxaspiro[5.5]undecan-4-oneTwo oxygen atoms in a spiro ringExhibits antifungal and insecticidal properties
1,7-Dioxaspiro[5.5]undecaneSimilar dioxaspiro structureKnown for pheromone activity in insects
8-Methyl-2-phenyl-1,7-dioxaspiro[5.5]undecan-4-oneSubstituted phenyl groupEnhanced lipophilicity and potential biological activity

This table illustrates how the dioxaspiro structure contributes to the unique reactivity and biological profiles of these compounds compared to others within the same class.

Study on Antimicrobial Activity

A study published in Molecules demonstrated that this compound exhibited notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting its viability as a lead compound for drug development .

Study on Anticancer Properties

In another investigation focused on cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. The study highlighted apoptosis induction as a key mechanism through which the compound exerts its anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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